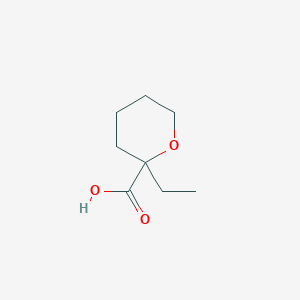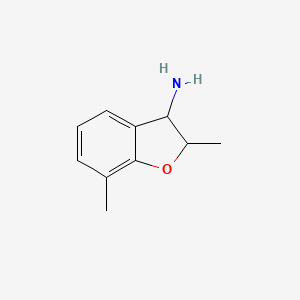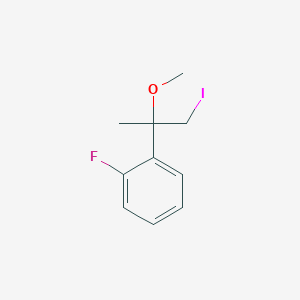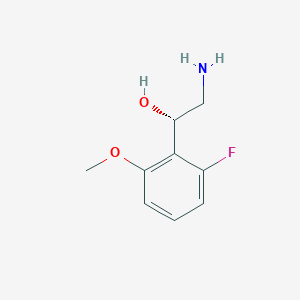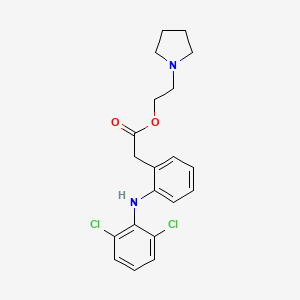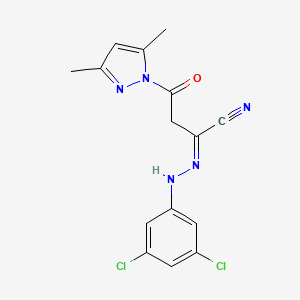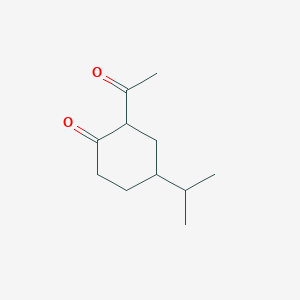
2-Acetyl-4-(propan-2-YL)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-4-(propan-2-yl)cyclohexan-1-one is an organic compound with the molecular formula C₁₁H₁₈O₂ It is a cyclohexanone derivative, characterized by the presence of an acetyl group at the second position and an isopropyl group at the fourth position on the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-(propan-2-yl)cyclohexan-1-one typically involves the following steps:
Cyclohexanone Derivative Formation: The starting material, cyclohexanone, undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-acetylcyclohexanone.
Isopropylation: The 2-acetylcyclohexanone is then subjected to an alkylation reaction with isopropyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide to introduce the isopropyl group at the fourth position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
2-Acetyl-4-(propan-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanone derivatives.
科学的研究の応用
2-Acetyl-4-(propan-2-yl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2-Acetyl-4-(propan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s acetyl and isopropyl groups can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Acetylcyclohexanone: Lacks the isopropyl group at the fourth position.
4-(propan-2-yl)cyclohexan-1-one: Lacks the acetyl group at the second position.
Cyclohexanone: Lacks both the acetyl and isopropyl groups.
Uniqueness
2-Acetyl-4-(propan-2-yl)cyclohexan-1-one is unique due to the presence of both acetyl and isopropyl groups on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H18O2 |
|---|---|
分子量 |
182.26 g/mol |
IUPAC名 |
2-acetyl-4-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-7(2)9-4-5-11(13)10(6-9)8(3)12/h7,9-10H,4-6H2,1-3H3 |
InChIキー |
UEMHJLQEPJICIC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCC(=O)C(C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


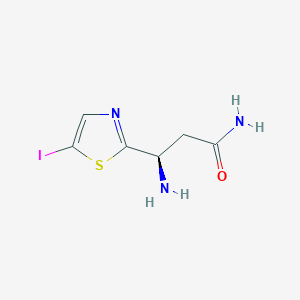

![tert-butyl N-[[(2S)-5,5-difluoropiperidin-2-yl]methyl]carbamate](/img/structure/B13061921.png)
amine](/img/structure/B13061929.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine](/img/structure/B13061934.png)
![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B13061940.png)
